2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic acid

Physicochemical profiling Fragment-based drug discovery ADME prediction

Fragment-based drug discovery demands thiazole building blocks with precise regiochemistry to control lipophilicity and hydrogen-bonding topology. This 5-cyclopropyl-2-aminothiazole-4-carboxylic acid delivers the exact regioisomer required for scaffold-hopping strategies. • Experimental logP of 1.44-0.42 units higher than the 4-cyclopropyl regioisomer-optimizes membrane permeability for kinase-targeted fragment libraries. • 98% purity enables direct use in amide couplings without pre-purification, reducing time-to-assay in parallel synthesis. • Supplied as a solid with full analytical documentation for immediate integration into high-throughput medicinal chemistry workflows.

Molecular Formula C7H8N2O2S
Molecular Weight 184.22 g/mol
Cat. No. B13240778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
Molecular FormulaC7H8N2O2S
Molecular Weight184.22 g/mol
Structural Identifiers
SMILESC1CC1C2=C(N=C(S2)N)C(=O)O
InChIInChI=1S/C7H8N2O2S/c8-7-9-4(6(10)11)5(12-7)3-1-2-3/h3H,1-2H2,(H2,8,9)(H,10,11)
InChIKeyBAAURYROFSELFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic Acid – Overview


2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic acid (CAS 1538253-34-7) is a heterocyclic building block featuring a 2-amino group and a cyclopropyl substituent at the 5-position of a thiazole-4-carboxylic acid scaffold (molecular weight 184.22 g/mol) . This specific regioisomer, along with its 4-cyclopropyl-5-carboxylate counterpart (CAS 1256097-94-5), constitutes a critical class of cyclopropyl-substituted aminothiazole carboxylic acid intermediates used in medicinal chemistry for kinase inhibitor fragment elaboration and heterocyclic diversification [1]. The compound is supplied as a solid with commercially stated purities typically at or above 98%, delivering a distinct entry vector for scaffold-hopping strategies relative to unsubstituted or differently substituted thiazole analogs .

Workflow Fragment library design and SPR matrix profiling for cyclopropyl-thiazole regioisomers
Core Motif 2-Aminothiazole hinge-binding scaffold for kinase inhibitor discovery programs
Format High-purity solid (typically ≥98%) ready for direct parallel synthesis or amide coupling

2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic Acid vs. Generic Analogs


In-class thiazole carboxylic acids are not interchangeable due to regioisomerism-driven divergence in lipophilicity, hydrogen-bonding topology, and downstream derivatization vectors. Experimental logP measurements reveal a 0.42 log-unit difference between the target compound (logP 1.44) and its 4-cyclopropyl regioisomer (logP 1.02) . This measurable partition-coefficient gap translates into distinct solubility–permeability profiles that directly influence fragment screening hit rates and pharmacokinetic parameter space. Furthermore, the 5-cyclopropyl-4-carboxylic acid arrangement positions the carboxylate in a different spatial orientation relative to the amino-thiazole pharmacophore, altering amide coupling geometry and the accessible chemical space of the resulting library—an effect not reproducible with the regioisomer or with unsubstituted 2-aminothiazole-5-carboxylic acid [1].

Regioisomeric lipophilicity gap (logP 1.44 vs 1.02 for the 4-cyclopropyl analog) may alter membrane permeability and protein binding profiles, limiting direct experimental interchange.
Spatial orientation of the carboxylate group changes amide coupling geometry and the resulting library's chemical space; this stereoelectronic effect is not reproducible with the 4-cyclopropyl regioisomer.
Commercial purity differential (98% vs 95%) means using the lower-purity regioisomer may introduce confounding impurities in fragment screening without additional purification steps.

2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic Acid: Differentiation Evidence


Regioisomer Lipophilicity Divergence

The target compound (CAS 1538253-34-7) exhibits an experimentally determined logP of 1.44, while its 4-cyclopropyl-5-carboxylate regioisomer (CAS 1256097-94-5) records a logP of 1.02 on the same analytical platform . This +0.42 log-unit difference represents a 42% relative increase in partition coefficient, indicating measurably higher lipophilicity arising solely from the positional interchange of the cyclopropyl and carboxylic acid groups on the thiazole core.

Lipophilicity Divergence
Data to verify
Target logP: 1.44 vs Regioisomer logP: 1.02
Δ = +0.42
Reported logP gap may influence permeability and ADME prediction context.
Vendor-reported experimental values; independent validation advised.
Physicochemical profiling Fragment-based drug discovery ADME prediction

Commercial Purity Comparison

The target compound is routinely supplied at 98% purity across multiple vendors, whereas the regioisomeric 4-cyclopropyl-5-carboxylate analog is predominantly listed at 95% purity . This 3-percentage-point purity gap reflects distinct crystallization or purification efficiencies traceable to the regioisomer's intrinsic solid-state properties and synthetic work-up behavior.

Purity Specification
Data to verify
Target Compound: 98% vs. Regioisomer: 95%
Δ = +3 absolute %
Supports direct use in parallel synthesis without pre-purification.
Supplier-specified purity; may vary between lots and vendors.
Chemical procurement Quality assurance Building-block reliability

Synthetic Route and Scale-Up Viability

The 4-cyclopropyl-5-carboxylate regioisomer benefits from a published patent process (CN102977049A) delivering total yields exceeding 50% via a two-step Hantzsch-type cyclocondensation [1]. No equivalent patent-optimized route has been disclosed for the 5-cyclopropyl-4-carboxylate target compound, suggesting that its synthesis may require alternative, potentially less efficient bromination–cyclization sequences. This asymmetry in publicly optimized synthetic maturity creates a measurable supply-chain differentiation that can affect both lead-time consistency and bulk-order pricing.

Synthetic Route Maturity
Class-level inference
No patent-optimized route disclosed for target; regioisomer route reports >50% yield (CN102977049A).
Process maturity asymmetry may affect bulk-order supply-chain consistency.
Source-specific review of in-house vendor process development needed.
Synthetic methodology Scale-up Supply-chain risk

Computed vs. Experimental Property Divergence

Although PubChem-computed XLogP3 values for both regioisomers converge at 1.0, the topological polar surface area (TPSA) and the experimentally observed logP differential (Δ = 0.42) indicate that in-silico models alone fail to capture the solvation differences imparted by the 2-amino-5-cyclopropyl versus 2-amino-4-cyclopropyl substitution pattern [1][2]. This discordance between computed and experimental lipophilicity means that the target compound's property-based prioritization in virtual screening libraries will differ from the regioisomer when experimental logP filters are applied.

In Silico Gap
Cross-study comparable
Δ Experimental logP = 0.42; Δ Computed XLogP3 = 0; Δ TPSA = 0
Computational models fail to capture regioisomer-specific solvation differences.
Experimental data needed for accurate virtual library triage decisions.
Computational chemistry Cheminformatics HTS triage

2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic Acid: Application Scenarios


Fragment-Based Lead Generation

When constructing a thiazole-focused fragment library for kinase or carbonic anhydrase targets, the 0.42 log-unit higher lipophilicity of the 5-cyclopropyl regioisomer (logP 1.44 vs. 1.02) positions it in a more desirable property space for membrane-permeable fragments . Procurement of the target compound ensures that the fragment library spans the critical logP range of 1–2 with a genuine experimental value, rather than a computed artifact.

Scaffold Hopping for IP Diversification

Where a patent or lead series features the 4-cyclopropyl-5-carboxylate regioisomer, the 5-cyclopropyl-4-carboxylate isomer provides a direct scaffold-hop opportunity. Because the synthetic route for the target compound lacks published optimized conditions, its procurement and use in parallel chemistry inherently reduces the risk that competitors can replicate the same core via trivial literature methods, offering a temporary barrier to fast-follow erosion [1].

Amide Coupling for Kinase Inhibitor Synthesis

The target compound's 98% purity specification allows immediate use in amide coupling or esterification reactions without pre-purification, reducing the time-to-assay for kinase inhibitor libraries that leverage the 2-aminothiazole motif as a hinge-binding heterocycle. The 3% purity advantage versus the regioisomer translates directly into higher yields of pure final compounds in high-throughput parallel synthesis.

Cyclopropyl Heterocycle Profiling

For medicinal chemistry campaigns systematically studying the effect of cyclopropyl substitution position on logP, solubility, and permeability, the target compound provides the 5-cyclopropyl-4-carboxylate data point. This enables a complete structure–property relationship (SPR) matrix when paired with the 4-cyclopropyl-5-carboxylate analog [2]. The observed experimental logP divergence of 0.42 units quantifies the orientational effect of the cyclopropyl group on overall lipophilicity, informing future design decisions.

Application
Selection Property
Validation Focus
Fragment-Based Lead Generation
Experimental logP (1.44) for membrane-permeable fragments
Complete SPR matrix for cyclopropyl-thiazole regioisomers
Scaffold Hopping for IP Diversification
Unique 5-cyclopropyl-4-COOH core with no published optimized route
Synthetic route novelty and supply-chain robustness review
Kinase Inhibitor Synthesis
High purity (98%) for direct amide coupling or esterification
Coupling efficiency and final compound library purity endpoints
Cyclopropyl Heterocycle Profiling
Distinct experimental logP and hydrogen-bonding topology vs. 4-cyclopropyl regioisomer
Experimentally validated lipophilicity divergence (Δ logP = 0.42) over computed artifacts
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